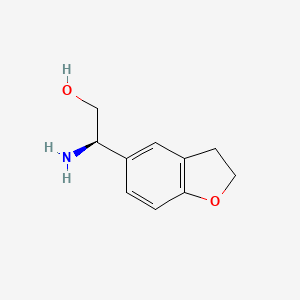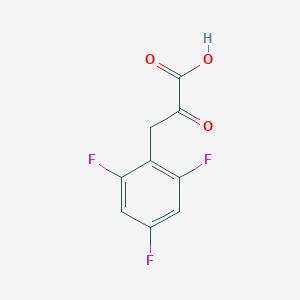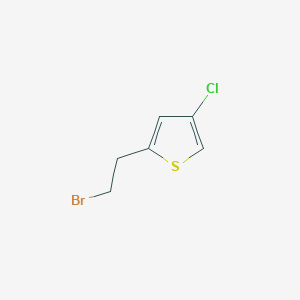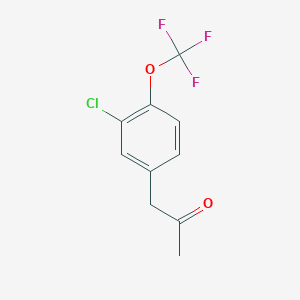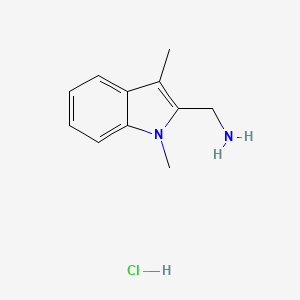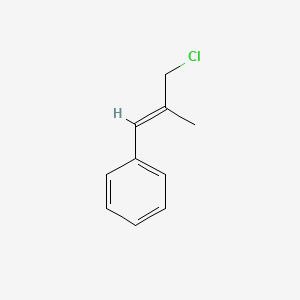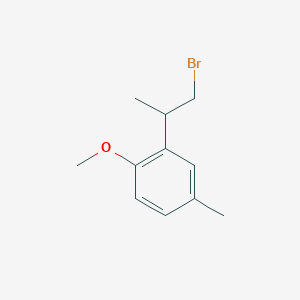
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromine atom attached to a propyl group, a methoxy group, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene followed by the introduction of a propyl group. One common method includes:
Bromination: 1-methoxy-4-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Alcohols: Formed by substitution of the bromine atom.
Aldehydes and Carboxylic Acids: Formed by oxidation of the methoxy group.
Hydrocarbons: Formed by reduction of the bromine atom.
Aplicaciones Científicas De Investigación
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.
Comparación Con Compuestos Similares
2-Bromo-1-phenylpropane: Similar structure but lacks the methoxy and methyl groups.
1-Bromo-2-propylbenzene: Similar structure but lacks the methoxy group.
2-(1-Bromopropan-2-yl)isoindoline-1,3-dione: Contains a different aromatic ring system.
Uniqueness: 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
2-(1-bromopropan-2-yl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7H2,1-3H3 |
Clave InChI |
XTEUVSLJDIPLHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




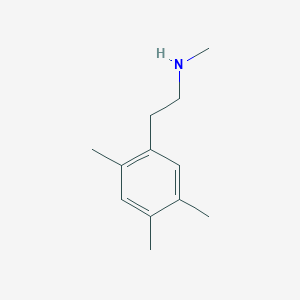

![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
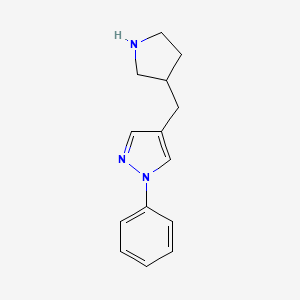

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
